molecular formula C17H18F3NO2 B4936632 N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine

N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine

Cat. No.: B4936632
M. Wt: 325.32 g/mol
InChI Key: JZMAWYSOCHOABF-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine is a complex organic compound characterized by the presence of both methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine typically involves a multi-step process. One common method starts with the preparation of the intermediate 2,3-dimethoxybenzyl chloride, which is then reacted with 3-(trifluoromethyl)benzylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dimethoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine
  • N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine
  • N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(difluoromethyl)phenyl]methanamine

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2/c1-22-15-8-4-6-13(16(15)23-2)11-21-10-12-5-3-7-14(9-12)17(18,19)20/h3-9,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMAWYSOCHOABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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